3-Benzylrhodanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

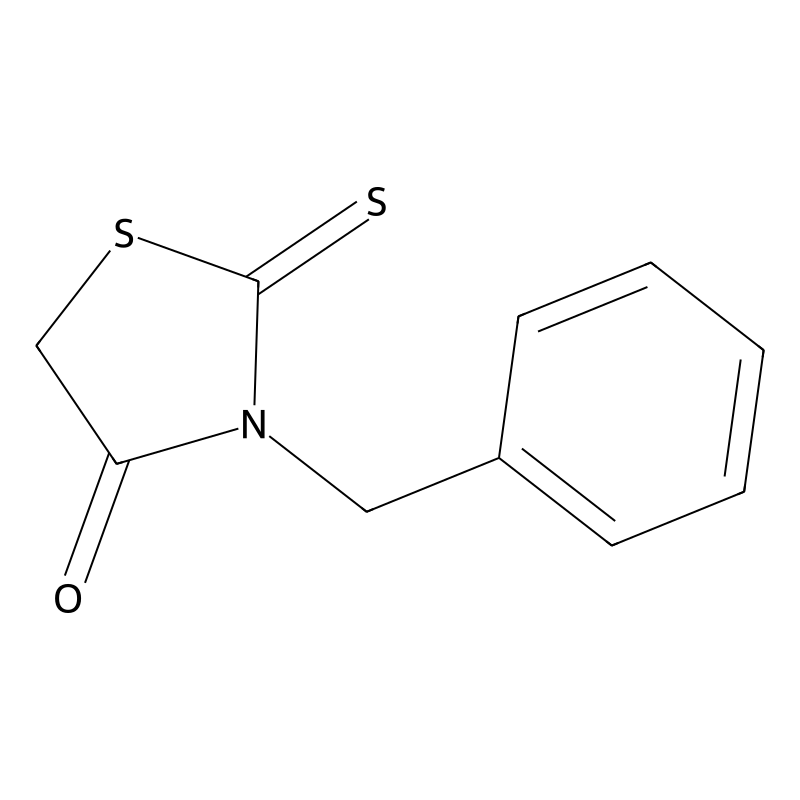

3-Benzylrhodanine is a chemical compound with the molecular formula CHNOS, classified as a thiazolidinone derivative. It appears as a light yellow to brown powder or crystalline solid, with a melting point ranging from 88 to 91 °C . This compound features a rhodanine core, which is characterized by a five-membered ring containing sulfur and nitrogen atoms. The benzyl group attached to the third position of the rhodanine structure enhances its chemical properties and biological activity.

- Antiviral effects: Studies have explored the potential of 3-benzylrhodanine derivatives to inhibit the fusion process of the Human Immunodeficiency Virus (HIV) []. This suggests they might be useful in developing new anti-HIV drugs.

- Antimicrobial effects: Some studies have reported the potential of 3-benzylrhodanine derivatives as antibacterial and antifungal agents []. More research is needed to confirm these findings and explore their therapeutic applications.

Safety information on 3-Benzylrhodanine is limited. However, the GHS hazard classification lists it as causing serious eye irritation []. Standard laboratory safety practices should be followed when handling this compound, including wearing appropriate personal protective equipment (PPE) such as eye protection, gloves, and a lab coat.

Please Note:

- The information on physical and chemical properties, mechanism of action, and safety is limited due to the ongoing research on 3-Benzylrhodanine.

- Further studies are needed to fully understand the potential of this compound and its derivatives in various scientific applications.

Synthesis and Characterization:

3-Benzylrhodanine is a heterocyclic organic compound belonging to the class of rhodanines. It is synthesized via Knoevenagel condensation reactions between various aldehydes and rhodanine derivatives []. The characterization of the synthesized 3-benzylrhodanine is typically done using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [].

Potential Biological Activities:

Research suggests that 3-benzylrhodanine derivatives might possess various potential biological activities. Some studies have explored their potential as:

- Antiviral agents: Derivatives of 3-benzylrhodanine have been investigated for their ability to inhibit the fusion process of the Human Immunodeficiency Virus (HIV) []. These studies suggest that they might hold promise for the development of new anti-HIV drugs.

- Antimicrobial agents: Some studies have reported the potential of 3-benzylrhodanine derivatives as antibacterial and antifungal agents [, ]. However, further research is needed to validate these findings and explore their potential therapeutic applications.

- Condensation Reactions: It can undergo condensation with aldehydes or ketones, leading to the formation of more complex molecules.

- Nucleophilic Substitution: The sulfur atom in the rhodanine ring can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Cyclization Reactions: It can react with diazonium salts to form new heterocyclic compounds, which expand its chemical versatility .

These reactions are significant for synthesizing derivatives with enhanced pharmacological properties.

3-Benzylrhodanine exhibits notable biological activities, including:

- Antimicrobial Properties: It has shown efficacy against various bacterial strains, indicating potential as an antibacterial agent.

- Antioxidant Activity: The compound demonstrates antioxidant properties, which may contribute to its protective effects against oxidative stress .

- Potential Anticancer Effects: Preliminary studies suggest that 3-benzylrhodanine may inhibit cancer cell proliferation, making it a candidate for further research in cancer therapeutics .

These biological activities highlight its potential applications in pharmaceuticals.

Several methods exist for synthesizing 3-benzylrhodanine:

- Reaction of Benzylamine with Rhodanine: This method involves reacting benzylamine with rhodanine in the presence of an acid catalyst, facilitating the formation of 3-benzylrhodanine.

- Condensation Reactions: The compound can also be synthesized through condensation reactions involving thioketones and benzaldehyde derivatives under controlled conditions.

- Cyclization from Thiazolidinone Precursors: Starting from simpler thiazolidinone derivatives, cyclization reactions can yield 3-benzylrhodanine through appropriate reagents and conditions .

These synthesis methods are crucial for producing the compound in laboratory settings.

3-Benzylrhodanine finds applications in various fields:

- Pharmaceutical Development: Due to its biological activity, it is being explored for developing new antimicrobial and anticancer drugs.

- Chemical Research: It serves as a building block for synthesizing more complex organic compounds in medicinal chemistry.

- Analytical Chemistry: The compound's properties allow it to be used in various analytical techniques for detecting specific biological targets .

These applications underline its significance in both research and industry.

Studies on the interactions of 3-benzylrhodanine with biological macromolecules have revealed:

- Protein Binding Studies: Research indicates that 3-benzylrhodanine can bind to specific proteins, potentially influencing their function and leading to therapeutic effects.

- Enzyme Inhibition: It has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its anticancer properties .

These interactions are vital for understanding its mechanism of action and therapeutic potential.

3-Benzylrhodanine shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Rhodanine | Contains sulfur and nitrogen | Known for broad-spectrum antimicrobial activity |

| Benzothiazole | Contains a fused benzene-thiazole ring | Exhibits significant antitumor activity |

| Thiazolidinedione | Contains thiazolidine core | Primarily used as insulin sensitizers in diabetes |

3-Benzylrhodanine's unique combination of a benzyl group and rhodanine core distinguishes it from these compounds, particularly regarding its specific biological activities and potential therapeutic applications.

The rhodanine core, first synthesized in the late 19th century, gained prominence in the 1950s with the discovery of its antimicrobial properties. 3-Benzylrhodanine, a structural analog, was later developed to improve solubility and bioactivity. Early studies focused on its synthesis via Knoevenagel condensation, where benzaldehyde reacts with rhodanine in acetic acid–sodium acetate systems. The 2000s marked a turning point, with high-throughput screening identifying 3-benzylrhodanine derivatives as potent inhibitors of phosphatases of regenerating liver-3 (PRL-3), a key enzyme in cancer metastasis.

Recent structural analyses, including X-ray crystallography, have elucidated its planar thiazolidinone ring and benzyl substituent’s role in target binding. The compound’s melting point (88–91°C) and stability under physiological conditions further support its drug-like properties.

Traditional Synthesis Approaches

The foundational synthesis of rhodanine derivatives dates to the late 19th century, with Marceli Nencki’s pioneering work using ammonium thiocyanate and chloroacetic acid [2]. For 3-benzylrhodanine, traditional routes often involve the cyclocondensation of benzylamine derivatives with thioglycolic acid and carbon disulfide. A classical two-step protocol begins with the formation of a thiourea intermediate via the reaction of benzylamine with carbon disulfide, followed by cyclization with chloroacetic acid under acidic conditions [2]. These methods, while reliable, frequently require prolonged reaction times, elevated temperatures, and stoichiometric amounts of corrosive acids, limiting their scalability and environmental sustainability.

Modern Synthetic Routes

Contemporary strategies prioritize efficiency and selectivity. Microwave-assisted synthesis, for instance, reduces reaction times from hours to minutes while improving yields. A 2021 study demonstrated the one-pot synthesis of N-aryl rhodanines using thioureas and thioglycolic acid under microwave irradiation, achieving yields exceeding 85% [1]. Additionally, flow chemistry techniques have enabled continuous production of 3-benzylrhodanine, minimizing byproduct formation through precise control of reaction parameters such as temperature and residence time.

Green Chemistry Approaches for 3-Benzylrhodanine Synthesis

Green synthesis methods emphasize solvent reduction, renewable catalysts, and energy efficiency. Deep eutectic solvents (DESs), such as choline chloride-urea mixtures, have emerged as eco-friendly media for rhodanine synthesis [6]. These solvents enhance reaction rates through hydrogen-bonding interactions while enabling easy product separation via precipitation. A 2020 protocol reported the use of aqueous diethylamine as a reaction medium, achieving 82–96% yields of 3-benzylrhodanine derivatives through spontaneous precipitation, eliminating the need for organic solvents [8].

Knoevenagel Condensation Reactions

Knoevenagel condensation is pivotal for introducing arylidene substituents to the rhodanine core. This reaction involves the base-catalyzed coupling of rhodanine-3-acetic acid with benzaldehyde derivatives, forming α,β-unsaturated carbonyl intermediates [5]. For example, the reaction of rhodanine-3-acetic acid with 4-nitrobenzaldehyde in ethanol using piperidine as a catalyst yields 3-benzylrhodanine derivatives with antimicrobial activity [5]. Recent advances employ heterogeneous catalysts like amine-functionalized silica nanoparticles to enhance recyclability.

Catalyst-Mediated Synthetic Pathways

Catalytic systems play a central role in modern rhodanine synthesis. Protic acids such as hydrochloric acid efficiently catalyze the cyclization of thioureas and thioglycolic acid, enabling one-step synthesis of 3-benzylrhodanine [1]. Transition metal catalysts, including palladium complexes, have been explored for cross-coupling reactions to introduce diverse benzyl groups. Notably, task-specific ionic liquids like [TMG][Lac] (tetramethylguanidinium lactate) serve as dual catalysts and solvents, facilitating ultrasound-assisted synthesis with 90–95% yields [9].

Nanoparticle-Assisted Synthesis

While nanoparticle-mediated synthesis of 3-benzylrhodanine remains underexplored, preliminary studies suggest potential applications. Gold nanoparticles (AuNPs) functionalized with thiol groups could catalyze thia-Michael addition reactions, a key step in tandem aldol-thia-Michael processes [8]. Future research may focus on magnetic nanoparticles for catalyst recovery, reducing waste in large-scale production.

Aqueous Medium Synthetic Methods

Water, as a green solvent, has been successfully utilized in rhodanine synthesis. A 2014 study demonstrated the tandem aldol-thia-Michael reaction in aqueous diethylamine, where in situ-generated enolates undergo nucleophilic attack by thiols to form 3-benzylrhodanine [8]. This method avoids toxic organic solvents and simplifies purification, as products precipitate directly from the reaction mixture.

Deep Eutectic Solvent-Based Synthesis

DESs composed of choline chloride and glycerol (1:2 molar ratio) provide a biodegradable medium for rhodanine synthesis. The high polarity and hydrogen-bonding capacity of DESs stabilize transition states, accelerating cyclization reactions. For instance, the synthesis of 3-benzylrhodanine in a choline chloride-urea DES at 60°C achieves 88% yield within 2 hours, compared to 12 hours in traditional solvents [6].

Tandem Aldol Condensation-Thia-Michael Addition Process

This one-pot strategy combines aldol condensation and thia-Michael addition to construct the rhodanine scaffold. In a representative procedure, benzaldehyde reacts with rhodanine-3-acetic acid in aqueous diethylamine, forming a Knoevenagel adduct that subsequently undergoes thiol addition [8]. The process is atom-economical, with yields up to 96%, and eliminates the need for intermediate isolation.

Protic Acid-Catalyzed Cyclization Reactions

Hydrochloric acid-catalyzed cyclization of N-benzyl thioureas and thioglycolic acid represents a straightforward route to 3-benzylrhodanine [1]. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the thioglycolic acid carbonyl, followed by intramolecular cyclization. Optimized conditions (20 mol% HCl, 80°C, 4 hours) deliver yields exceeding 90%, with minimal purification required [1].

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant